5-methanehydrazonoyl-1H-indazol-3-amine

Overview

Description

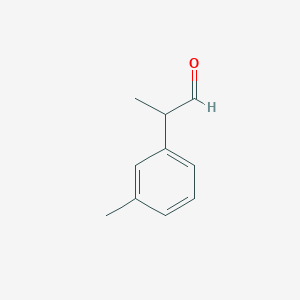

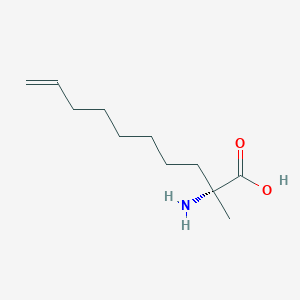

5-methanehydrazonoyl-1H-indazol-3-amine is a compound with the molecular formula C8H9N5 and a molecular weight of 175.19 . It is a solid substance with a melting point of over 300 degrees Celsius . The compound belongs to the class of organic compounds known as indazoles .

Molecular Structure Analysis

The InChI code for 5-methanehydrazonoyl-1H-indazol-3-amine is1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-methanehydrazonoyl-1H-indazol-3-amine is a solid substance with a melting point of over 300 degrees Celsius . Its molecular weight is 175.19 .Scientific Research Applications

Synthesis Methods

Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction : 3-Aryl-1H-indazol-5-amine derivatives, related to 5-methanehydrazonoyl-1H-indazol-3-amine, are synthesized using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method is effective in producing various derivatives in good to excellent yields (Wang et al., 2015).

Regioselective Protection and Subsequent Amine Coupling : Indazoles, including 5-methanehydrazonoyl-1H-indazol-3-amine, undergo regioselective protection under certain conditions, followed by coupling reactions with amines to generate novel derivatives (Slade et al., 2009).

Combinatorial Synthesis of Fused Tetracyclic Heterocycles : A study demonstrated the creation of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine, under catalyst-free conditions. This showcases the potential for creating diverse and complex molecular structures (Li et al., 2013).

Chemical Properties and Interactions

Solvatochromic Effects in Absorption and Fluorescence : The absorption and fluorescence spectra of Indazole and its amino derivatives, like 5-methanehydrazonoyl-1H-indazol-3-amine, vary in different solvents. This study provides insights into the electrostatic effects and hydrogen bond dynamics of these compounds (Saha & Dogra, 1997).

Rh(III)-Mediated Amido Transfer Process : Research on the Cp*Rh(III)-catalyzed direct C-H amination reaction revealed the utility of certain derivatives as amino sources. This study contributes to understanding the reaction mechanisms and efficiency in the context of compounds like 5-methanehydrazonoyl-1H-indazol-3-amine (Park et al., 2015).

Potential Medicinal Chemistry Applications

Synthesis of 1H-Indazoles and Derivatives : A study described a silver(I)-mediated intramolecular oxidative C–H amination for constructing 1H-indazoles, which are significant in medicinal chemistry. This method is efficient for synthesizing various 3-substituted indazoles, potentially including 5-methanehydrazonoyl-1H-indazol-3-amine (Park et al., 2021).

Antitumour Activity of Indazole Derivatives : The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to 5-methanehydrazonoyl-1H-indazol-3-amine, showcased its antitumor activity. This suggests potential medicinal applications of similar indazole derivatives (Hao et al., 2017).

Safety And Hazards

properties

IUPAC Name |

5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAETZMKTYPAXNE-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

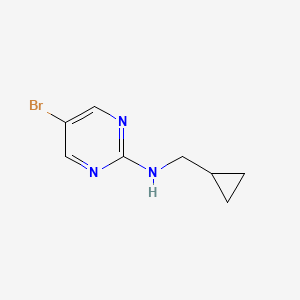

Canonical SMILES |

C1=CC2=C(C=C1C=NN)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=N/N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methanehydrazonoyl-1H-indazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)

![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)